trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Overview
Description
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene: It is a chlorinated derivative of farnesol and is characterized by its linear structure with three double bonds and a chlorine atom attached to the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene typically involves the chlorination of farnesol. The reaction is carried out under controlled conditions to ensure the formation of the desired trans,trans isomer. The process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base like pyridine .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: : trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of amines, thioethers, or other substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry: : trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is used as an intermediate in the synthesis of various organic compounds, including isoprenoid conjugates and other complex molecules .
Biology and Medicine: : The compound is studied for its potential role in biological systems, particularly in the synthesis of farnesylated proteins, which are important in cell signaling and membrane localization .
Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene involves its role as a precursor in the synthesis of farnesylated compounds. Farnesylation is a post-translational modification where a farnesyl group is added to a protein, facilitating its attachment to cell membranes. This process is crucial for the proper functioning of various signaling proteins, including those involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
trans,trans-Farnesol: An alcohol derivative with similar structural features but without the chlorine atom.
trans,trans-Farnesyl acetate: An ester derivative used in fragrance and flavor industries.
trans,trans-Farnesyl bromide: A brominated analog with similar reactivity.
Uniqueness: : trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorinated structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications .
Properties
IUPAC Name |
(2E,6E)-1-chloro-3,7,11-trimethyldodeca-2,6,10-triene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUJIDTICYHLL-YFVJMOTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCl)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCl)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313440 | |
Record name | (E,E)-Farnesyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67023-84-1 | |
Record name | (E,E)-Farnesyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67023-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E,E)-Farnesyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67023-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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